2,4-Dibromo-6,7,8,9,10,11-hexahydrocycloocta[b]quinoline
Description
Properties
IUPAC Name |
2,4-dibromo-6,7,8,9,10,11-hexahydrocycloocta[b]quinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15Br2N/c16-12-8-11-7-10-5-3-1-2-4-6-14(10)18-15(11)13(17)9-12/h7-9H,1-6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJUAGBXOOGUUDW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC2=NC3=C(C=C(C=C3C=C2CC1)Br)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15Br2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dibromo-6,7,8,9,10,11-hexahydrocycloocta[b]quinoline typically involves the bromination of a suitable precursor. One common method involves the dibromination of alkenes or alkynes using reagents such as oxalyl bromide in the presence of dimethyl sulfoxide (DMSO). This method offers mild conditions, low cost, and short reaction times, providing dibromides in excellent yields . Another approach involves the use of room-temperature ionic liquids as green, recyclable alternatives to traditional solvents for stereoselective halogenations .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions using efficient brominating agents such as tetrapropylammonium nonabromide, which offers high selectivity and ease of handling . The use of solid reagents like this can enhance safety and scalability in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2,4-Dibromo-6,7,8,9,10,11-hexahydrocycloocta[b]quinoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.
Coupling Reactions: It can be involved in coupling reactions such as Suzuki-Miyaura coupling, where boron reagents are used.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can replace the bromine atoms.
Oxidation: Oxidizing agents like potassium permanganate can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be employed.
Coupling: Palladium catalysts and boron reagents are common in coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted quinoline derivatives, while coupling reactions can produce complex biaryl compounds.
Scientific Research Applications
2,4-Dibromo-6,7,8,9,10,11-hexahydrocycloocta[b]quinoline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2,4-Dibromo-6,7,8,9,10,11-hexahydrocycloocta[b]quinoline involves its interaction with molecular targets such as enzymes or receptors. The bromine atoms can participate in halogen bonding, influencing the compound’s binding affinity and specificity. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
2-Chloro-12-phenyl-6,7,8,9,10,11-hexahydrocycloocta[b]quinoline
- Substituents : Chlorine at position 2 and a phenyl group at position 12 .
- Structural Features: The quinoline group is nearly planar, with a dihedral angle of 77.21° between the quinoline and phenyl rings . The cyclooctane ring adopts a twist-boat conformation, stabilized by weak π–π interactions (centroid distances: 3.74–3.86 Å) between quinoline rings in the crystal lattice .
- Synthesis : Achieved via cyclization reactions, yielding a triclinic crystal system (space group $ P1 $) with unit cell parameters $ a = 9.837 \, \text{Å}, b = 9.980 \, \text{Å}, c = 10.175 \, \text{Å} $ .
12-Benzyl-6,7,8,9,10,11-hexahydrocycloocta[b]quinoline (11af)
- Substituents : Benzyl group at position 12 .
- Synthetic Yield: 51%, higher than smaller-ring analogs (e.g., 22% for cyclohepta[b]quinoline derivatives), suggesting larger fused rings improve reaction efficiency .
6,7,8,9,10,11-Hexahydrocycloocta[b]quinoline-12-carboxylic Acid
- Substituents : Carboxylic acid group at position 12 .
- Applications : Carboxylic acid derivatives are often explored for bioactivity due to enhanced solubility and hydrogen-bonding capacity.
Comparison with Target Compound
The bromine atoms in 2,4-dibromo-6,7,8,9,10,11-hexahydrocycloocta[b]quinoline confer greater molecular weight (vs. The absence of a phenyl or benzyl group may reduce steric hindrance, favoring different crystal packing or interaction modes.
Physicochemical and Crystallographic Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
